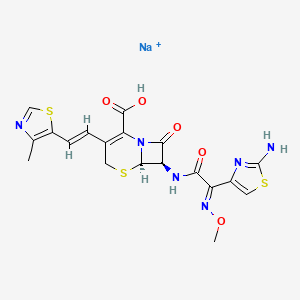

Cefditoren sodium salt

Overview

Description

Cefditoren sodium salt is a sodium salt of a β-lactam cephalosporin antibiotic that disrupts peptidoglycan synthesis of bacterial cell walls . It is an orally available, broad-spectrum third-generation cephalosporin antibiotic that is active against both gram-negative and gram-positive bacteria .

Synthesis Analysis

The synthesis of this compound involves a complex process. The compound has a molecular weight of 528.56 and its empirical formula is C19H17N6NaO5S3 . It is a white to beige powder that is soluble in water .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a β-lactam ring at the 7 position of the cephalosporin ring that is responsible for its inhibitory action on bacterial cell wall synthesis . In addition to the cephem nucleus common to all cephalosporins, Cefditoren has an aminothiazole group that enhances its activity against Gram-negative organisms, a methylthiazole group that enhances its activity against Gram-positive organisms, a methoxyimino group that gives it stability against β-lactamases, and a pivoxil ester group that enhances oral bioavailability .Chemical Reactions Analysis

This compound disrupts the peptidoglycan synthesis of bacterial cell walls. This two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical and Chemical Properties Analysis

This compound is a white to beige powder with a molecular weight of 528.56. It is soluble in water at a concentration of 2 mg/mL when warmed .Scientific Research Applications

Formulation and Bioavailability Enhancements :

- Cefditoren Pivoxil hydrogel tablets were developed to improve its absorption and bioavailability. These formulations, made with varying concentrations of carbopol and sodium alginate, achieved a controlled release of the drug, enhancing its gastro-retentive effect (G. Venugopalarao, M. Gowtham, & N. C. Sarada, 2013).

- Another study on Cefditoren Pivoxil in hydrogels indicated improved absorption and bioavailability in vitro and in vivo. This was achieved by manipulating the concentrations of carbopol and sodium carboxymethyl cellulose (G. Venugopalarao, R. Lakshmipathy, Ganesh Gadamsetty, & N. C. Sarada, 2015).

Pharmacokinetics and Pharmacodynamics :

- A study detailed the pharmacodynamic profile of Cefditoren in plasma and epithelial lining fluid (ELF), emphasizing its activity against respiratory tract pathogens like multidrug-resistant Streptococcus pneumoniae. The research utilized population pharmacokinetic modeling and Monte Carlo simulation (T. Lodise, M. Kinzig‐Schippers, G. Drusano, U. Loos, F. Vogel, J. Bulitta, M. Hinder, & F. Sörgel, 2007).

Microbial Susceptibility and Effectiveness :

- A study comparing the in vitro activity of Cefditoren with other antimicrobials against Enterobacteriaceae found it to be superior to several other antibiotics in treating urinary tract infections (Ó. Cuevas, E. Cercenado, M. Gimeno, M. Marín, P. Coronel, & E. Bouza, 2010).

Gastroretentive Floating Matrix Tablets Development :

- The development of gastroretentive floating matrix tablets for Cefditoren Pivoxil aimed to enhance its solubility and improve the drug's release profile. The study involved the use of polyvinylpyrrolidone (PVP) and poloxamer 188 for the preparation of solid dispersions (E. Soha. M, ElBedaiwy Heba M., & Habib Doaa A., 2022).

Mechanistic Understanding :

- Research on the crystal structure of Cefditoren complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X provided insights into its high antimicrobial activity. The study highlighted the binding dynamics of Cefditoren to key bacterial proteins (M. Yamada, Takashi Watanabe, T. Miyara, Nobuyoshi Baba, J. Saito, Y. Takeuchi, & F. Ohsawa, 2007).

Mechanism of Action

Target of Action

Cefditoren sodium salt, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis .

Mode of Action

The bactericidal activity of Cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It binds to these proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Cefditoren is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

Cefditoren disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, which leads to osmotic instability and ultimately the death of the bacteria . The spectrum of Cefditoren includes both Gram-positive and Gram-negative bacterial species . It has strong antimicrobial activity because of its high affinity for PBPs .

Pharmacokinetics

Cefditoren pivoxil, the prodrug of Cefditoren, is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active Cefditoren . It exhibits high antimicrobial activity against Streptococcus pneumoniae . The pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Cefditoren pivoxil have been studied in S. pneumoniae lung-infected mice .

Result of Action

The molecular effect of Cefditoren is the disruption of bacterial cell wall synthesis, leading to the death of the bacteria . On a cellular level, it results in the effective treatment of infections caused by susceptible strains of microorganisms .

Action Environment

The action of Cefditoren can be influenced by environmental factors such as the presence of β-lactamases, which can degrade the antibiotic . Cefditoren is stable in the presence of a variety of β-lactamases . Its efficacy against acute pneumonia caused by S. pneumoniae has been demonstrated in vivo .

Future Directions

Cefditoren sodium salt remains an option to be taken into account when selecting an oral antibiotic for the empirical treatment of respiratory infections in the community caused by human-adapted pathogens, even when considering changes in the pharmacoepidemiology of resistances over the last two decades .

Biochemical Analysis

Biochemical Properties

Cefditoren sodium salt exhibits its biochemical properties by interacting with various enzymes and proteins. It has a high affinity for penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction between this compound and PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, which leads to cell death . This antibiotic is effective against a variety of bacterial species, making it a valuable tool in the treatment of infections caused by gram-positive and gram-negative bacteria that are resistant to other antibiotics .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is predominantly eliminated by the kidneys as unchanged drug and has a renal clearance of 4.1–5.6 L/h after multiple doses; its elimination half-life is 1.5 hours . This information is crucial for understanding the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a postnatal development study in rats, Cefditoren pivoxil produced no adverse effects on postnatal survival, physical and behavioral development, learning abilities, and reproductive capability at sexual maturity when tested at doses of up to 750 mg/kg/day, the highest dose tested .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active Cefditoren . This process results in the formation of pivalate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active Cefditoren .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily related to its mechanism of action. As a cephalosporin antibiotic, it acts on the bacterial cell wall, which is located outside the bacterial cell membrane . Therefore, its primary site of action is extracellular.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Cefditoren sodium salt can be achieved through the condensation of 7-aminocephalosporanic acid (7-ACA) with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (AMTMA) followed by subsequent sodium salt formation.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (AMTMA)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Methanol (CH3OH)", "Acetone (CH3COCH3)", "Ethyl acetate (CH3COOCH2CH3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "7-ACA is reacted with AMTMA in the presence of NaOH and NaCl to form Cefditoren", "Cefditoren is then converted to its sodium salt form by reacting it with NaOH", "The reaction mixture is acidified with HCl and the resulting precipitate is filtered and washed with water, methanol, acetone, and ethyl acetate to obtain Cefditoren sodium salt", "The purity of the final product is confirmed through various analytical techniques such as HPLC, NMR, and IR spectroscopy" ] } | |

CAS No. |

104146-53-4 |

Molecular Formula |

C19H18N6NaO5S3+ |

Molecular Weight |

529.6 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/b4-3+,24-12+;/t13-,17-;/m1./s1 |

InChI Key |

VFUMWBZIKOREOO-ZSCWKNKWSA-N |

Isomeric SMILES |

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na+] |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cefditoren cefditoren, sodium salt, (6R-(3(Z),6alpha,7beta(Z)))-isomer ME 1206 ME-1206 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

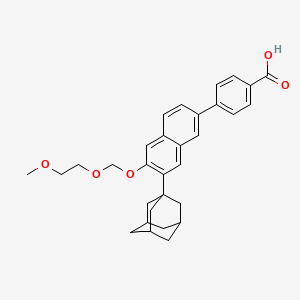

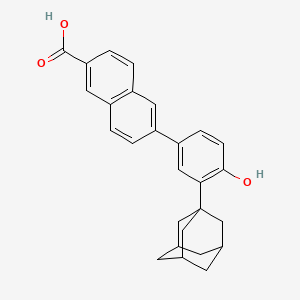

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)